N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-methylpiperazine moiety and a thiophen-3-yl group attached to an ethyl spacer. The compound’s structure combines a thiophene-2-carboxamide core with a branched ethyl substituent, which introduces steric and electronic complexity. The 4-methylpiperazine group enhances solubility and bioavailability due to its basic nitrogen atoms, while the dual thiophene rings may influence π-π stacking interactions and metabolic stability.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-18-5-7-19(8-6-18)14(13-4-10-21-12-13)11-17-16(20)15-3-2-9-22-15/h2-4,9-10,12,14H,5-8,11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWPGEMKCZHLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring , a piperazine moiety , and a carboxamide functional group . The presence of these elements suggests a capacity for diverse interactions with biological targets, which may lead to various pharmacological effects.
Structural Characteristics
| Component | Description |
|---|---|
| Piperazine Moiety | Known for enhancing solubility and bioavailability. |
| Thiophene Ring | Contributes to the compound's electronic properties and potential receptor interactions. |
| Carboxamide Group | May play a role in hydrogen bonding with biological macromolecules. |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Neurological Effects : Due to its piperazine structure, there is interest in its possible applications in treating neurological disorders.
The mechanisms by which this compound exerts its effects are still under investigation. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or microbial resistance.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, providing insights into its potential applications.
Study 1: Antitumor Effects
A study published in the Journal of Medicinal Chemistry examined the antitumor effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, suggesting moderate antibacterial activity .
Study 3: Neurological Implications
A recent investigation into the neurological implications found that the compound may enhance serotonin receptor activity, potentially offering therapeutic benefits for depression and anxiety disorders.
Comparison with Similar Compounds
Structural and Electronic Comparisons
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Substituents : The amide nitrogen is substituted with a 2-nitrophenyl group, introducing strong electron-withdrawing effects.
- Heterocycle : Thiophene-2-carboxamide core, analogous to the target compound.
- Conformation : Dihedral angles between the benzene and thiophene rings are 13.53° and 8.50° in two crystallographically independent molecules, comparable to the furan analogue 2NPFC (9.71°) .
- The nitro group facilitates dipole interactions but may reduce solubility due to hydrophobicity.
- Biological Activity: Exhibits antibacterial and antifungal properties; however, nitro-containing carboxamides are associated with genotoxicity in human cells .
Key Difference : The target compound replaces the nitro group with a 4-methylpiperazine-thiophen-3-yl ethyl chain, likely improving solubility and reducing toxicity risks.
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)
- Heterocycle : Furan-2-carboxamide core instead of thiophene.
- Electronic Profile : Furan’s oxygen atom is more electronegative than thiophene’s sulfur, altering dipole moments and hydrogen-bonding capacity.
- Structural Similarity : Dihedral angle (9.71°) between aromatic rings closely matches the thiophene analogue .
Key Difference : Thiophene’s higher aromaticity in the target compound may enhance metabolic stability and π-π stacking in biological targets compared to furan derivatives.
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide ()
- Substituents : Hydrazinyl-oxoethyl and phenyl groups on the amide nitrogen.
- Heterocycle : Furan-3-carboxamide, differing in substitution position from the target compound’s thiophene-2-carboxamide.
Key Difference : The target compound’s piperazine moiety offers better pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) compared to phenyl or hydrazine substituents.
Physicochemical and Pharmacokinetic Properties
Insights :
- The 4-methylpiperazine group in the target compound significantly enhances solubility, addressing a common limitation of nitro- or phenyl-substituted analogues.
- Thiophene derivatives generally exhibit greater metabolic stability than furan-based compounds due to sulfur’s lower electronegativity and resistance to oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
